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molecular formula C7H12O2 B1321966 8-Oxabicyclo[3.2.1]octan-3-ol CAS No. 1172846-34-2

8-Oxabicyclo[3.2.1]octan-3-ol

Cat. No. B1321966
M. Wt: 128.17 g/mol
InChI Key: CSGTZGMKSPXFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06969712B2

Procedure details

To a solution of 71 mg of 8-oxabicyclo[3.2.1]octan-3-one (which was prepared by the method as described in Bull. Chem. Soc. Jpn., 1978, 51, 2745-2746) in tetrahydrofuran (2 ml), 32 mg of lithium aluminium hydride was added in nitrogen atmosphere at 0° C., and stirred for 30 minutes at the same temperature. To the solution 300 mg of sodium sulfate decahydrate was added, followed by 15 hours' stirring at room temperature. The insoluble matter was removed by filtration, and the filtrate was concentrated under reduced pressure to provide 72 mg of the title compound.
Quantity
71 mg
Type
reactant
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
32 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[O:8][CH:5]([CH2:6][CH2:7]1)[CH2:4][C:3](=[O:9])[CH2:2]2.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[CH:5]12[O:8][CH:1]([CH2:7][CH2:6]1)[CH2:2][CH:3]([OH:9])[CH2:4]2 |f:1.2.3.4.5.6,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
71 mg
Type
reactant
Smiles
C12CC(CC(CC1)O2)=O
Step Two
Name
sodium sulfate decahydrate
Quantity
300 mg
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
32 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by 15 hours
Duration
15 h
STIRRING
Type
STIRRING
Details
' stirring at room temperature
CUSTOM
Type
CUSTOM
Details
The insoluble matter was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C12CC(CC(CC1)O2)O
Measurements
Type Value Analysis
AMOUNT: MASS 72 mg
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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